

# Dipeptidyl Peptidase 3 (DPP3) Activity in Sepsis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of circulating Dipeptidyl Peptidase 3 (cDPP3) as a prognostic biomarker and potential therapeutic target in diverse septic patient populations, supported by experimental data.

Circulating dipeptidyl peptidase 3 (cDPP3) is emerging as a critical biomarker in the management of sepsis, offering valuable prognostic information beyond traditional markers. This guide provides a comprehensive comparison of DPP3 activity across different patient populations with sepsis, details the experimental protocols for its measurement, and illustrates its mechanism of action.

### I. DPP3 Activity in Sepsis: A Comparative Analysis

DPP3 is a cytosolic enzyme that is released into the bloodstream upon cell death.[1][2] In the context of sepsis, elevated levels of circulating DPP3 are strongly associated with disease severity and poor outcomes.[3][4] The primary mechanism of DPP3's detrimental effect is the degradation of angiotensin II, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS) responsible for maintaining cardiovascular stability.[1][2][4] The resulting depletion of angiotensin II leads to profound cardiovascular depression, hemodynamic instability, and subsequent organ failure.[1][2]

# Comparison of cDPP3 Levels in Sepsis Patient Populations



The following tables summarize quantitative data on cDPP3 concentrations from key studies in different septic patient populations.

| Patient<br>Population                           | Study      | N   | Median cDPP3<br>(ng/mL) [IQR] | Key Findings                                                                                                     |
|-------------------------------------------------|------------|-----|-------------------------------|------------------------------------------------------------------------------------------------------------------|
| Severe Sepsis                                   | AdrenOSS-1 | 289 | 23.2 [15.2–35.1]              | Significantly lower cDPP3 levels compared to septic shock patients.                                              |
| Septic Shock                                    | AdrenOSS-1 | 292 | 29.1 [18.0–48.2]              | Higher cDPP3 levels are associated with increased disease severity.                                              |
| All Sepsis<br>(Severe Sepsis +<br>Septic Shock) | AdrenOSS-1 | 581 | 26.5 [16.2–40.4]              | cDPP3 levels are<br>a strong<br>predictor of 28-<br>day mortality.                                               |
| Septic Shock<br>(Post-hoc<br>analysis)          | AdrenOSS-2 | 298 | 22.8 [14.6; 39.8]             | A cutoff of >50 ng/mL was associated with a 28-day mortality rate of 51.0% vs. 20.5% in those with lower levels. |

Data from the AdrenOSS-1 and AdrenOSS-2 studies provide robust evidence for the prognostic value of cDPP3 in sepsis. Higher admission levels of cDPP3 are consistently associated with a greater need for organ support, including vasopressors, mechanical ventilation, and renal replacement therapy, as well as increased mortality.[4][5][6]

#### **Comparison with Other Biomarkers**



Studies have suggested that cDPP3 may offer superior prognostic information for short-term outcomes in sepsis compared to established biomarkers like lactate and procalcitonin (PCT).[1] [2]

### **II. Experimental Protocols**

Accurate and reproducible measurement of cDPP3 is crucial for its clinical application. The following section details the methodology for a widely used point-of-care immunoassay.

#### **Nexus IB10 sphingotest® DPP3**

This rapid point-of-care test provides quantitative determination of DPP3 concentration in human EDTA whole blood and plasma.

- Principle: The assay combines immunochemistry with microfluidics and centrifugal force. A whole blood sample is applied to a disc, where centrifugation separates plasma. The plasma then rehydrates freeze-dried immunoconjugates, and the mixture flows through a channel where the amount of DPP3 is quantitatively measured via an optical signal.[3]
- Sample Type: EDTA whole blood or plasma.[3]
- Time to Result: 22 minutes.[3]
- Instrumentation: Nexus IB10 Analyzer.[3]
- Limit of Detection (LoD): 5 ng/mL.[3]
- Limit of Quantitation (LoQ): 5 ng/mL.[3]

Other laboratory-based methods, such as a sandwich-type luminometric immunoassay (LIA) and an enzyme capture activity assay (ECA), have also been developed for the specific quantification of DPP3 protein and its activity in plasma.

## III. Signaling Pathways and Experimental Workflows

To visualize the role of DPP3 in sepsis and the workflow for its measurement, the following diagrams are provided.





Click to download full resolution via product page

Figure 1: DPP3 Signaling Pathway in Sepsis.





Click to download full resolution via product page

**Figure 2:** Experimental Workflow for cDPP3 Measurement.

#### IV. Conclusion and Future Directions

Circulating DPP3 is a highly promising biomarker for risk stratification and prognostication in patients with sepsis. Its ability to provide rapid and accurate information on the severity of cardiovascular dysfunction can aid clinicians in making timely and informed treatment decisions. While current data strongly supports its utility in severe sepsis and septic shock, further research is warranted to fully elucidate its role in more specific patient populations, such as pediatric patients and those with sepsis from different sources of infection or with various comorbidities. The potential for DPP3 as a therapeutic target, with the development of



neutralizing antibodies, represents an exciting frontier in the personalized management of sepsis.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Monitoring circulating dipeptidyl peptidase 3 (DPP3) predicts improvement of organ failure and survival in sepsis: a prospective observational multinational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New diagnostic tool for the management of patients with sepsis: Dipeptidyl Peptidase 3 (DPP3) sphingotec.com [sphingotec.com]
- 3. scilit.com [scilit.com]
- 4. Circulating dipeptidyl peptidase 3 and bio-adrenomedullin levels are associated with impaired outcomes in critically ill COVID-19 patients: a prospective international multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shock Index Values and Trends in Pediatric Sepsis [ouci.dntb.gov.ua]
- 6. View of The Role of Procalcitonin in Differentiating Between Gram-Negative and Gram-Positive Sepsis [chronpmr.com]
- To cite this document: BenchChem. [Dipeptidyl Peptidase 3 (DPP3) Activity in Sepsis: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575670#dpp3-activity-in-different-patient-populations-with-sepsis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com